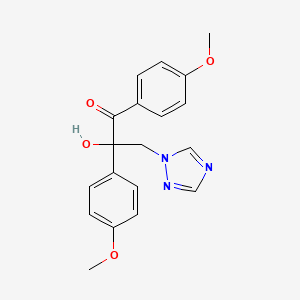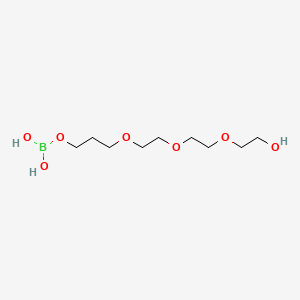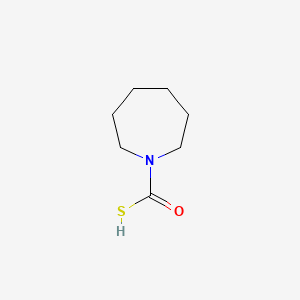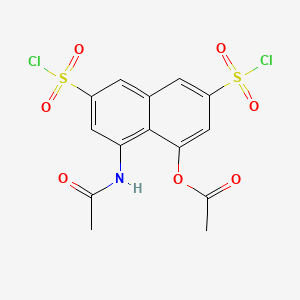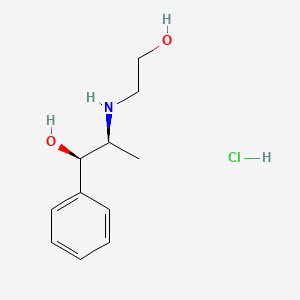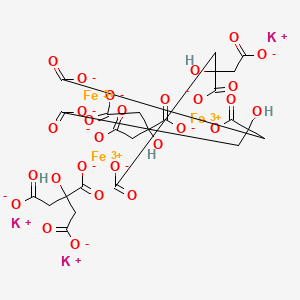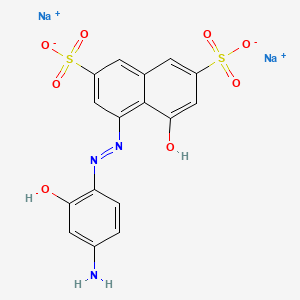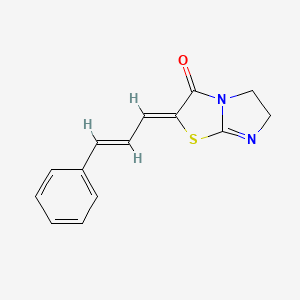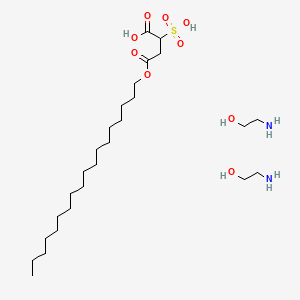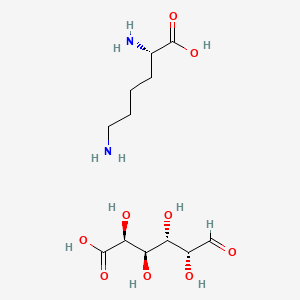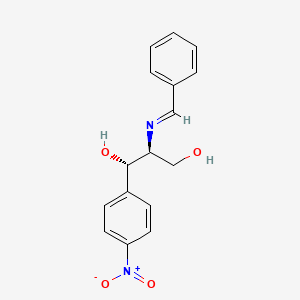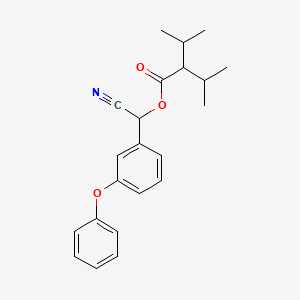
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with methyl and isopropyl substituents, as well as a cyano group attached to a phenoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors The process often includes esterification reactions, where butanoic acid derivatives react with alcohols in the presence of acid catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are used.
Substitution: Reagents like sodium cyanide and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as amines, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its biological activity, influencing enzyme inhibition, receptor binding, and signal transduction pathways. The compound’s structure allows it to interact with various biomolecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-2-(1-methylethyl)-: A simpler analog without the cyano and phenoxyphenyl groups.
Cyano(3-phenoxyphenyl)methyl ester: Lacks the butanoic acid backbone and methyl/isopropyl substituents.
Uniqueness
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62391-87-1 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C22H25NO3/c1-15(2)21(16(3)4)22(24)26-20(14-23)17-9-8-12-19(13-17)25-18-10-6-5-7-11-18/h5-13,15-16,20-21H,1-4H3 |
InChI Key |
PIKPCSKUKFSXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



